molecular formula C13H19BrN2O3S B13615696 tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate

tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate

Cat. No.: B13615696
M. Wt: 363.27 g/mol
InChI Key: MFCDWXZRKFWSEM-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of novel bioactive compounds .

Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The imino and oxo-lambda6-sulfanyl groups play a crucial role in the binding affinity and specificity of the compound.

Biological Activity

tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a tert-butyl group, a carbamate moiety, and a sulfanyl functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • tert-butyl group : Provides steric bulk and influences solubility.
  • Carbamate moiety : May enhance biological activity through hydrogen bonding.
  • 3-bromophenyl group : Imparts specific reactivity and potential interactions with biological targets.
  • Imino-oxo and lambda6-sulfanyl groups : These functional groups are crucial for the compound's reactivity and biological mechanisms.

Synthesis

The synthesis of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate typically involves several steps:

  • Reaction of tert-butyl carbamate with 3-bromophenyl isothiocyanate : This reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine as a base.
  • Purification : The product is purified using techniques like column chromatography to ensure high purity.

Antimicrobial Activity

Research indicates that tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate exhibits significant antibacterial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Bacillus cereus
  • Micrococcus luteus

A microdilution broth susceptibility assay demonstrated that the compound shows low toxicity while maintaining high antibacterial activity against these pathogens .

The mechanism of action involves the compound's interaction with specific proteins and enzymes, mediated by its imino and sulfanyl groups. These interactions can lead to alterations in enzymatic activity, potentially disrupting metabolic pathways in target organisms.

Comparative Analysis

To understand the uniqueness of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl N-{2-[imino(2-methoxyethyl)]carbamate}Contains methoxy group instead of bromophenylPotentially different biological activity due to methoxy substitution
Ethyl N-{2-4-chlorophenyloxosulfanyl}carbamateChlorophenyl instead of bromophenylMay exhibit different reactivity patterns
Phenyl N-{2-5-fluoropyridin-2-yloxosulfanyl}carbamateFluoropyridine moietyDifferent pharmacological profile due to pyridine ring

The presence of the 3-bromophenyl group in tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate provides distinct chemical reactivity and biological activity compared to other carbamate derivatives.

Case Studies

  • Antibacterial Studies : In a controlled study, tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate was tested against multi-drug resistant strains. Results indicated significant inhibition zones compared to control agents, highlighting its potential as an antibacterial agent .
  • Toxicity Assessment : The Artemia salina bioassay was employed to evaluate the cytotoxicity of the compound. The results showed low toxicity levels, suggesting that it could be a safe option for therapeutic applications .

Properties

Molecular Formula

C13H19BrN2O3S

Molecular Weight

363.27 g/mol

IUPAC Name

tert-butyl N-[2-[(3-bromophenyl)sulfonimidoyl]ethyl]carbamate

InChI

InChI=1S/C13H19BrN2O3S/c1-13(2,3)19-12(17)16-7-8-20(15,18)11-6-4-5-10(14)9-11/h4-6,9,15H,7-8H2,1-3H3,(H,16,17)

InChI Key

MFCDWXZRKFWSEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=N)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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